![molecular formula C21H20N4O2S B2760401 N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 1797852-86-8](/img/structure/B2760401.png)

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

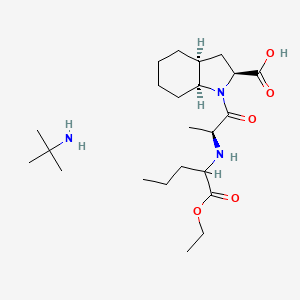

“N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide” is a compound that has been identified in the context of research into novel small molecules to inhibit G-protein-coupled receptor kinase-2 and -5 . These kinases are emerging therapeutic targets for the treatment of cardiovascular disease .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Applications De Recherche Scientifique

Disposition and Metabolism Studies

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide is explored for its pharmacokinetic properties, including disposition and metabolism. In a study, the disposition of a structurally related compound, SB-649868, was investigated in humans to understand its metabolic fate. It was found that the compound was extensively metabolized with principal elimination via feces, and only negligible amounts were excreted unchanged. Key metabolites were identified, providing insights into the compound's biotransformation processes (Renzulli et al., 2011).

Antimicrobial Applications

Research on derivatives of benzothiazole and piperidine, similar to N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide, has demonstrated promising antimicrobial properties. A study synthesized and evaluated a series of substituted 2-aminobenzothiazoles derivatives for their antimicrobial activity. The compounds showed good to moderate activity against selected bacterial and fungal strains, suggesting potential utility in developing new antimicrobial agents (Anuse et al., 2019).

Supramolecular Gelators

A study explored N-(thiazol-2-yl)benzamide derivatives, related in structure to the target compound, for their potential as supramolecular gelators. The research found that certain derivatives could form gels with organic solvents, indicating their utility in materials science for creating stable gels with potential applications in drug delivery and tissue engineering (Yadav & Ballabh, 2020).

Anti-arrhythmic Activity

Compounds structurally related to N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide have been synthesized and evaluated for their potential anti-arrhythmic activity. The study highlights the importance of exploring piperidine-based derivatives for their cardiovascular therapeutic potential, indicating a promising area for further research into similar compounds (Abdel‐Aziz et al., 2009).

Antituberculosis Activity

A study focusing on thiazole-aminopiperidine hybrid analogues, which share a structural resemblance with the compound of interest, revealed significant antituberculosis activity. This research underlines the compound's potential in contributing to the development of new treatments for tuberculosis, showcasing the broad spectrum of applications that similar compounds can have in addressing global health challenges (Jeankumar et al., 2013).

Orientations Futures

The development of novel small molecules to inhibit G-protein-coupled receptor kinase-2 and -5 is an active area of research, given the therapeutic potential of these targets in the treatment of cardiovascular disease . Future research may focus on the optimization of these compounds to improve their potency and selectivity, as well as the exploration of their potential therapeutic applications.

Propriétés

IUPAC Name |

N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O2S/c26-19(20-23-16-6-2-4-8-18(16)28-20)22-13-14-9-11-25(12-10-14)21-24-15-5-1-3-7-17(15)27-21/h1-8,14H,9-13H2,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODNGMJZVVGSKTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=NC3=CC=CC=C3S2)C4=NC5=CC=CC=C5O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-diethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2760318.png)

![N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2760319.png)

![1-(2-ethylphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2760320.png)

![Ethyl 3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B2760331.png)

![N-[(2,4-Dichlorophenyl)methyl]-N-[(3-hydroxycyclopentyl)methyl]prop-2-enamide](/img/structure/B2760332.png)

![8-Bromo-3-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2760335.png)

![1-(1,3-Benzodioxol-5-yl)-4-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2760336.png)

![(2E)-3-[5-(trifluoromethyl)thiophen-3-yl]prop-2-enoic acid](/img/structure/B2760338.png)